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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2COOH

Cat. No.: B1682594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-NH-PEG2-CH2COOH
Boc-NH-PEG2-CH2COOH is a heterobifunctional crosslinker integral to the field of

bioconjugation.[1][2] Its structure features a Boc-protected amine, a two-unit polyethylene

glycol (PEG) spacer, and a terminal carboxylic acid. This configuration offers a versatile

platform for the sequential conjugation of biomolecules. The PEG spacer enhances the

solubility of the linker and the resulting conjugate in aqueous environments, a crucial factor for

biological applications.[2]

The primary applications for this linker include the synthesis of Antibody-Drug Conjugates

(ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] In these applications, the linker

acts as a stable bridge, connecting a targeting moiety (like an antibody) to an effector molecule

(such as a cytotoxic drug or an E3 ligase ligand). The Boc protecting group allows for a

controlled, stepwise synthesis, ensuring precise control over the final conjugate's structure.[2]
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Property Value

Chemical Name
8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic

acid

CAS Number 108466-89-3

Molecular Formula C11H21NO6

Molecular Weight 263.29 g/mol

Appearance Yellowish liquid

Purity ≥95%

Solubility Soluble in DMF, DMSO, and water

Key Applications
Antibody-Drug Conjugates (ADCs): Serves as a linker to connect cytotoxic drugs to

monoclonal antibodies, enabling targeted delivery to cancer cells.

PROTAC Synthesis: Used to link a target protein-binding ligand to an E3 ubiquitin ligase

ligand, inducing targeted protein degradation.[3]

Peptide Modification: Facilitates the creation of branched or modified peptides with

enhanced properties.

Surface Functionalization: Enables the modification of surfaces with biomolecules for

applications in diagnostics and biomaterials.

Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate
(ADC) via Lysine Conjugation
This protocol outlines a two-step process for conjugating a drug to an antibody using the Boc-
NH-PEG2-CH2COOH linker. The first step involves conjugating the linker to the antibody,

followed by the attachment of the drug.
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Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Boc-NH-PEG2-CH2COOH

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Drug molecule with a primary or secondary amine for conjugation

Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Part A: Conjugation of Boc-NH-PEG2-CH2COOH to the Antibody

This part of the protocol describes the activation of the linker's carboxylic acid and its

subsequent reaction with the lysine residues on the antibody.
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Part A: Antibody-Linker Conjugation

Activate Boc-NH-PEG2-CH2COOH
with EDC/NHS in MES buffer

Conjugate Activated Linker
to Antibody Lysine Residues

Prepare Antibody
in PBS (pH 7.4)

Purify Antibody-Linker Conjugate
(SEC)

Click to download full resolution via product page

Workflow for Antibody-Linker Conjugation.

Activation of Boc-NH-PEG2-CH2COOH:

Dissolve Boc-NH-PEG2-CH2COOH (5-fold molar excess over the antibody) in anhydrous

DMF.

Add EDC (1.5 equivalents to the linker) and NHS (1.2 equivalents to the linker).

React for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Antibody:

Exchange the antibody buffer to PBS (pH 7.4) at a concentration of 5-10 mg/mL.

Add the activated linker solution to the antibody solution. The final concentration of DMF

should be kept below 10% (v/v) to avoid denaturation of the antibody.

Incubate the reaction for 2 hours at room temperature with gentle stirring.

Purification of the Antibody-Linker Conjugate:
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Remove unconjugated linker and reaction byproducts by Size-Exclusion Chromatography

(SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Collect the fractions containing the antibody-linker conjugate.

Part B: Drug Conjugation to the Antibody-Linker Intermediate

This section details the deprotection of the Boc group and the subsequent conjugation of the

drug molecule.

Part B: Drug Conjugation

Boc Deprotection of Antibody-Linker
(TFA in DCM)

Conjugate Drug to Deprotected Linker

Prepare Amine-containing Drug
in DMF

Final ADC Purification
(SEC and/or HIC)

Click to download full resolution via product page

Workflow for Drug Conjugation to Antibody-Linker.

Boc Deprotection:

Lyophilize the purified antibody-linker conjugate.

Resuspend the conjugate in a solution of 50% TFA in DCM.

React for 30 minutes at room temperature.

Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1682594?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the deprotected antibody-linker in PBS (pH 7.4).

Final Drug Conjugation:

Dissolve the amine-containing drug (10-fold molar excess over the antibody) in DMF.

Add the drug solution to the deprotected antibody-linker solution.

React for 4-12 hours at room temperature or 4°C.

Final Purification of ADC:

Purify the final ADC using SEC to remove excess drug and any aggregates.

For a more homogeneous product, Hydrophobic Interaction Chromatography (HIC) can be

used to separate ADC species with different drug-to-antibody ratios (DAR).

Protocol 2: Characterization of the Antibody-Drug
Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

Measure the absorbance of the final ADC solution at 280 nm and at the wavelength of

maximum absorbance for the drug.

The concentrations of the antibody and the drug can be calculated using the Beer-Lambert

law with the known extinction coefficients of the antibody and the drug at these two

wavelengths.

The DAR is the molar ratio of the drug to the antibody.

2. Analysis by Mass Spectrometry:

The molecular weight of the ADC can be determined by LC-MS to confirm the conjugation

and to get a distribution of species with different DARs.

3. Purity and Aggregation Analysis by SEC-HPLC:
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Analyze the final ADC product by SEC-HPLC to determine the percentage of monomeric

ADC and the presence of any aggregates.

Quantitative Data Summary (Example)
The following table provides example data that could be obtained from the ADC synthesis and

characterization described above. Actual results will vary depending on the specific antibody,

drug, and reaction conditions.

Parameter Result Method

Linker-to-Antibody Ratio 4.2 MALDI-TOF MS

Overall Reaction Yield 65% UV-Vis (A280)

Drug-to-Antibody Ratio (DAR) 3.8 UV-Vis Spectrophotometry

Final ADC Purity >98% SEC-HPLC

Monomeric ADC Content >95% SEC-HPLC

Endotoxin Levels <0.1 EU/mg LAL Assay

Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of an ADC synthesized using

the described protocol.

Mechanism of Action

ADC
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General Mechanism of Action of an Antibody-Drug Conjugate.

Conclusion
Boc-NH-PEG2-CH2COOH is a valuable tool for bioconjugation, offering a reliable method for

linking biomolecules. The protocols provided herein offer a comprehensive guide for its use in

the synthesis of ADCs. Successful conjugation and purification are critical steps that require

careful optimization and characterization to ensure the production of a safe and effective

biotherapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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